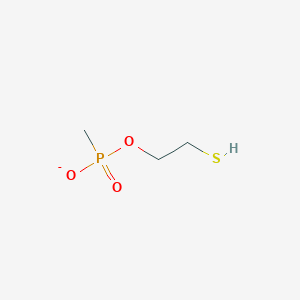![molecular formula C13H17NO3S B12575529 N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine CAS No. 192227-89-7](/img/structure/B12575529.png)
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine is a compound that belongs to the class of N-acetylated amino acids It is derived from L-cysteine, an amino acid that contains a thiol group, and is modified with an acetyl group and a 4-methylphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with an acetylating agent and a 4-methylphenylmethyl halide. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride or acetyl chloride in the presence of a base such as sodium hydroxide to form N-acetyl-L-cysteine.
Substitution Reaction: The N-acetyl-L-cysteine is then reacted with 4-methylphenylmethyl halide (e.g., 4-methylbenzyl chloride) in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various N-acyl derivatives depending on the acylating agent used.
科学的研究の応用
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes involving thiol groups.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine involves its interaction with molecular targets through its thiol group. The thiol group can undergo redox reactions, which are crucial in maintaining cellular redox balance. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function.
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine: A precursor in the synthesis of N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine, known for its antioxidant properties.
S-Methyl-L-cysteine: Similar structure but lacks the acetyl group.
N-Acetyl-S-phenylmethyl-L-cysteine: Similar but with a phenylmethyl group instead of a 4-methylphenylmethyl group.
Uniqueness
This compound is unique due to the presence of both the acetyl and 4-methylphenylmethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
192227-89-7 |
|---|---|
分子式 |
C13H17NO3S |
分子量 |
267.35 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-[(4-methylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-3-5-11(6-4-9)7-18-8-12(13(16)17)14-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
InChIキー |
GIZNISHGKBUYFW-LBPRGKRZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)C |
正規SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


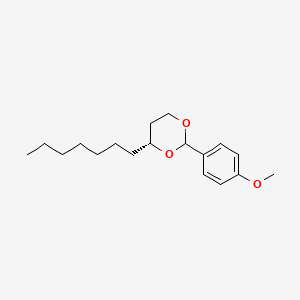
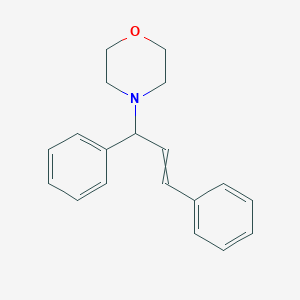

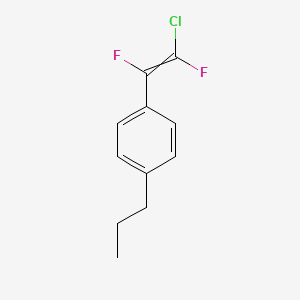
![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
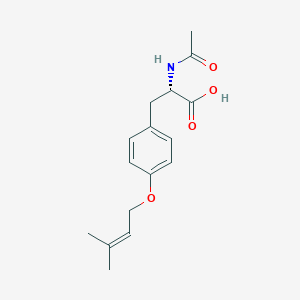
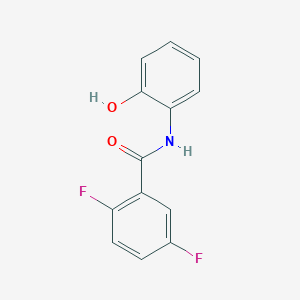
![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)

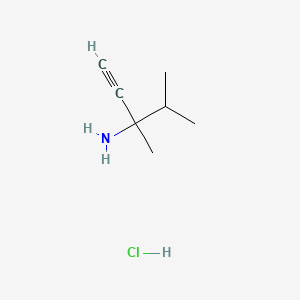
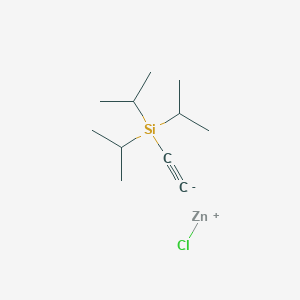
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

